molecular formula C8H8N2O2 B187512 (hydroxyimino)(phenyl)acetaldehyde oxime CAS No. 4589-97-3

(hydroxyimino)(phenyl)acetaldehyde oxime

Cat. No.: B187512
CAS No.: 4589-97-3
M. Wt: 164.16 g/mol
InChI Key: LQDIWLPXNVRMQE-VURMDHGXSA-N
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Description

(hydroxyimino)(phenyl)acetaldehyde oxime is a chemical compound known for its unique properties and applications in various fields. It is a vic-dioxime, which means it contains two oxime groups attached to adjacent carbon atoms. This compound has been extensively studied for its ability to form stable complexes with transition metals, making it valuable in coordination chemistry and various industrial applications .

Chemical Reactions Analysis

Types of Reactions: (hydroxyimino)(phenyl)acetaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

(hydroxyimino)(phenyl)acetaldehyde oxime exerts its effects primarily through its ability to form stable complexes with transition metals. The oxime groups coordinate with metal ions, forming chelate complexes. These complexes can exhibit various properties, such as catalytic activity, depending on the metal ion involved . The molecular targets and pathways involved in these processes are primarily related to the coordination chemistry of the metal-oxime complexes .

Comparison with Similar Compounds

(hydroxyimino)(phenyl)acetaldehyde oxime can be compared with other vic-dioximes, such as:

Uniqueness: this compound is unique due to its ability to form highly stable complexes with a wide range of transition metals, making it versatile in various applications, from catalysis to material science .

Properties

CAS No.

4589-97-3

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+

InChI Key

LQDIWLPXNVRMQE-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/N=O)/NO

SMILES

C1=CC=C(C=C1)C(=NO)C=NO

Canonical SMILES

C1=CC=C(C=C1)C(=CN=O)NO

Origin of Product

United States

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